molecular formula C19H30N4O5S B13397902 2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid

2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid

Cat. No.: B13397902
M. Wt: 426.5 g/mol
InChI Key: GVIXTVCDNCXXSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Arg(Pbf)-OH, also known as Nα-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine, is a protected form of the amino acid arginine. It is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Pbf group serves as a protecting group for the guanidino side chain of arginine, preventing unwanted side reactions during peptide assembly.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Arg(Pbf)-OH typically involves the protection of the arginine side chain with the Pbf group. This is achieved through a series of chemical reactions:

Industrial Production Methods

Industrial production of H-Arg(Pbf)-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification.

Chemical Reactions Analysis

Types of Reactions

H-Arg(Pbf)-OH undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Arg(Pbf)-OH is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:

Mechanism of Action

The primary function of H-Arg(Pbf)-OH is to serve as a protected form of arginine in peptide synthesis. The Pbf group prevents unwanted side reactions during peptide assembly, ensuring the correct sequence and structure of the synthesized peptide. Upon deprotection, the free arginine can participate in various biological processes, including protein synthesis and nitric oxide production .

Comparison with Similar Compounds

Similar Compounds

    H-Arg(Pmc)-OH: Another protected form of arginine using the Pmc group.

    H-Arg(Mtr)-OH: Uses the Mtr group for protection.

    H-Arg(Tos)-OH: Uses the Tos group for protection

Uniqueness

H-Arg(Pbf)-OH is unique due to the stability and efficiency of the Pbf protecting group. It offers better protection against side reactions compared to other protecting groups like Pmc and Mtr. Additionally, the Pbf group is easily removed under mild conditions, making it ideal for use in peptide synthesis .

Properties

IUPAC Name

2-amino-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O5S/c1-10-11(2)16(12(3)13-9-19(4,5)28-15(10)13)29(26,27)23-18(21)22-8-6-7-14(20)17(24)25/h14H,6-9,20H2,1-5H3,(H,24,25)(H3,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIXTVCDNCXXSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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